N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Description
N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a synthetic imidazo[2,1-b][1,3]thiazole derivative characterized by a carboxamide group at position 3, a 4-methoxyphenyl substituent at position 6, and a 2-ethylphenyl moiety on the amide nitrogen. Its structural framework allows for diverse modifications, making it a candidate for comparative analysis with analogs to evaluate substituent effects on physicochemical and biological properties.
Properties
IUPAC Name |
N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-3-14-6-4-5-7-17(14)22-20(25)19-13-27-21-23-18(12-24(19)21)15-8-10-16(26-2)11-9-15/h4-13H,3H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSXSBXJGYODPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves the condensation of 2-aminobenzothiazole with appropriate aldehydes or ketones under acidic or basic conditions . The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. Microwave-assisted synthesis has also been employed to enhance reaction efficiency and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and microwave irradiation, can further improve the sustainability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The imidazo[2,1-b][1,3]thiazole core is frequently functionalized with aromatic or heteroaromatic groups. Key structural analogs and their properties are summarized below:
*Calculated based on structural similarity.
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenyl group (electron-donating) in the target compound may enhance π-π stacking interactions in biological targets, contrasting with the 4-chlorophenyl (electron-withdrawing) in 5l, which improves cytotoxic activity .
Anticancer Activity
- Compound 5l : Exhibits potent cytotoxicity against MDA-MB-231 cells (IC₅₀ = 1.4 μM), surpassing sorafenib (IC₅₀ = 5.2 μM). Its 4-chlorophenyl and piperazinylpyridine groups contribute to VEGFR2 inhibition.
- Target Compound: While direct data are unavailable, the 4-methoxyphenyl group may modulate kinase selectivity, as seen in related imidazo[2,1-b]thiazoles .
Enzyme Inhibition
- Compound 3d : A bromophenyl-containing derivative shows strong aldose reductase inhibition (IC₅₀ = 0.89 μM), highlighting the role of halogenated aromatics in enzyme binding.
Biological Activity
N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a synthetic compound that belongs to a class of imidazo[2,1-b][1,3]thiazole derivatives. This compound has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and other therapeutic applications. The following sections provide a detailed overview of its biological activity based on recent research findings.
- Chemical Name : this compound
- CAS Number : 1021260-42-3
- Molecular Formula : C21H19N3O2S
- Molecular Weight : 373.46 g/mol .
Research indicates that imidazo[2,1-b][1,3]thiazole derivatives, including the target compound, exhibit their biological effects primarily through the inhibition of specific kinases and modulation of cell cycle proteins. Notably, they have been shown to inhibit phosphorylation of focal adhesion kinase (FAK), which is crucial in various cancer cell signaling pathways . This inhibition leads to reduced cell proliferation and migration in cancer cells.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies:
- Cytotoxicity : The compound demonstrated significant cytotoxic effects against various human cancer cell lines. For instance, it exhibited IC50 values ranging from 1.7 to 2.9 µM against cell lines such as MIAPaCa-2 (pancreatic cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and DU-145 (prostate cancer) .
| Cell Line | IC50 Value (µM) |
|---|---|
| MIAPaCa-2 | 1.7 |
| MCF-7 | 2.0 |
| HeLa | 2.5 |
| DU-145 | 2.9 |
- Mechanism of Induction : The compound induces apoptosis through activation of caspase-3 and promotes cell cycle arrest at the G2/M phase by increasing cyclin B1 levels . This suggests that it may effectively trigger programmed cell death in malignancies.
Other Biological Activities
In addition to its anticancer properties, derivatives of imidazo[2,1-b][1,3]thiazole have shown:
- Antimicrobial Activity : Some studies suggest that these compounds possess antimicrobial properties against various bacterial strains .
- Antitubercular Effects : There is emerging evidence indicating potential efficacy against tuberculosis pathogens .
Case Studies and Research Findings
Several studies have documented the effects of this compound:
- Study on FAK Inhibition :
- Caspase Activation Study :
Q & A
Q. How are green chemistry principles integrated into synthesis?
- Methodology :
- Solvent-free conditions : Mechanochemical grinding for cyclization steps reduces waste.
- Biodegradable catalysts : Use immobilized lipases for enantioselective modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
